5-Chloroindoline-1-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMYLDVQOSGKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55613-58-6 | |
| Record name | 1-CARBAMOYL-5-CHLOROINDOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 5 Chloroindoline 1 Carboxamide
Strategies for Indoline (B122111) Ring System Construction and Functionalization
The construction and functionalization of the indoline ring system are foundational to the synthesis of 5-Chloroindoline-1-carboxamide. The process typically begins with the formation of the indoline structure, which is then subsequently modified to introduce the required chloro and carboxamide functionalities.
Stereoselective Synthesis Approaches for Indoline Core
Achieving stereoselectivity in the synthesis of the indoline core is a critical aspect for creating specific enantiomers of the final product. While various methods exist for the asymmetric synthesis of indolines, a common approach involves the catalytic hydrogenation of a corresponding indole (B1671886) precursor. This method can be rendered stereoselective through the use of chiral catalysts.
Another strategy for accessing chiral indolines is through an intramolecular C(sp²)-H amination, which can form the pyrrolidine (B122466) ring of the indoline system. nih.gov This approach has been noted for its utility, particularly when the starting materials are not readily accessible through other means. nih.gov
Regioselective Introduction of Chloro Substituents
The introduction of a chlorine atom at a specific position on the indoline ring requires careful control of the reaction conditions and choice of reagents.
The synthesis of 5-chloroindoline (B1581159) is often achieved through the electrophilic chlorination of an N-acyl-protected indoline. google.com The acyl group serves to moderate the reactivity of the indoline nitrogen and directs the incoming electrophile. The chlorination of 1-acyl-indoline in the presence of water and a basic agent leads to the formation of 5-chloro-1-acyl-indoline. google.com This regioselectivity is attributed to the directing effect of the N-acyl group, which favors substitution at the para-position (C5) of the benzene (B151609) ring. Subsequent saponification of the acyl group yields the desired 5-chloroindoline. google.com This multi-step process, starting from indoline, has been shown to produce 5-chloroindoline in good yields. google.com
Alternative, though less direct, routes to 5-chloroindoline have been described, such as a multi-stage process involving nitration of N-acetyl-indoline at the 5-position, followed by reduction of the nitro group to an amino group, and a subsequent Sandmeyer reaction to introduce the chlorine atom. google.com
Halogen exchange reactions, such as the Finkelstein reaction, offer another potential pathway for the synthesis of chloro-substituted aromatics. wikipedia.org While classic Finkelstein reactions are typically used to convert alkyl chlorides or bromides to iodides, variations exist for aromatic systems. wikipedia.org Aromatic Finkelstein reactions can be catalyzed by copper(I) iodide in the presence of diamine ligands. wikipedia.org
A notable application of this strategy is the synthesis of 5-chloroindole (B142107) from 5-bromoindole (B119039) using cuprous chloride in a dipolar aprotic solvent like N-methyl-2-pyrrolidone, which proceeds in good yields. researchgate.netresearchgate.net This suggests that a similar halogen exchange could potentially be applied to a suitable 5-bromoindoline (B135996) precursor to yield 5-chloroindoline. However, the direct application of this method to indoline precursors is less commonly documented than electrophilic chlorination.
Formation of the 1-Carboxamide (B11826670) Moiety
The final step in the synthesis of this compound is the introduction of the carboxamide group at the N1 position of the indoline ring.
The formation of the 1-carboxamide can be achieved through various amidation reactions. A direct approach involves the N-acylation of 5-chloroindoline. This can be accomplished by reacting the indoline with a suitable acylating agent. While traditional methods might use acyl chlorides, these can be moisture-sensitive and lead to lower yields. lookchem.com
A more robust and widely used method involves the use of peptide coupling reagents to facilitate the formation of the amide bond between the indoline nitrogen and a carboxylic acid. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the indoline nitrogen. A variety of coupling reagents are available for this purpose, each with its own characteristics and applications.
| Coupling Reagent | Full Name | Description |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) | A phosphonium-based coupling reagent known for its high efficiency. |
| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | A water-soluble carbodiimide (B86325) that facilitates amide bond formation. Often used in conjunction with HOBt. |
| HOBt | Hydroxybenzotriazole | An additive used with carbodiimides like EDCI to suppress side reactions and improve efficiency. |
| CDI | Carbonyldiimidazole | A reagent that activates carboxylic acids by forming a reactive acylimidazolide intermediate. |
| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | A uronium-based coupling reagent that is highly effective for amide bond formation. |
The choice of coupling reagent and reaction conditions can be critical for achieving high yields and purity. For instance, the coupling of carboxylic acids to substituted indoles has been successfully demonstrated using BOP reagent in the presence of a base like Diisopropylethylamine (DIPEA). nih.gov Similarly, DCC (N,N'-dicyclohexylcarbodiimide), another carbodiimide coupling agent, has been used for the N-acylation of indoles with aromatic carboxylic acids. lookchem.com
Palladium-Catalyzed Approaches for Carboxamide Linkages
The formation of the carboxamide bond at the N-1 position of the indoline ring is a critical step in the synthesis of the target compound and its derivatives. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of C–N bonds, offering mild and efficient alternatives to traditional methods.
While direct palladium-catalyzed primary carbamoylation of 5-chloroindoline is not extensively documented, analogous transformations on related indole and indoline systems provide a strong precedent for its feasibility. The general approach would involve the coupling of 5-chloroindoline with a suitable carbamoylating agent. A plausible catalytic cycle, based on well-established palladium-catalyzed amination reactions, would likely proceed through the following key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to a carbamoyl (B1232498) halide or a related precursor, forming a Pd(II) intermediate.
Coordination: The 5-chloroindoline coordinates to the Pd(II) center.
Reductive Elimination: The final C–N bond is formed through reductive elimination, yielding this compound and regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the success of such transformations, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the reductive elimination step.
Furthermore, palladium catalysis is instrumental in the synthesis of N-arylindoles from indolines, a process that shares mechanistic similarities with N-carbamoylation. nih.gov These reactions highlight the utility of palladium in activating the N–H bond of the indoline for subsequent functionalization. nih.gov
| Catalyst System | Substrate Scope | Reaction Type | Reference |
| Pd(OAc)₂ / Ligand | Indoles, Anilines | N-Arylation | beilstein-journals.org |
| Pd(0) / Phosphine Ligand | Indolines | N-Acylation | nih.gov |
Exploration of Novel Synthetic Pathways for this compound
Beyond direct palladium-catalyzed carbamoylation, other synthetic routes offer access to this compound. A key strategy involves the initial synthesis of the 5-chloroindoline core, followed by the introduction of the carboxamide group.
A patented method for the synthesis of 5-chloroindole highlights a practical route to the crucial 5-chloroindoline intermediate. This process begins with the acylation of indoline to protect the nitrogen atom, followed by chlorination at the 5-position of the aromatic ring. Subsequent saponification of the acyl group furnishes 5-chloroindoline.
Once 5-chloroindoline is obtained, the 1-carboxamide group can be introduced through various methods. One such approach involves the reaction with an isocyanate. For instance, the synthesis of N-substituted indole-1-carboxamides has been successfully achieved by reacting indoles with isocyanates in the presence of a copper(I) catalyst. rsc.org A similar strategy can be envisioned for 5-chloroindoline.
A notable example from the literature describes the synthesis of 5-chloro-N-(4-methoxyphenyl)-1H-indole-1-carboxamide. This reaction proceeds via the treatment of the corresponding indole with 4-methoxyphenyl (B3050149) isocyanate, facilitated by a borane (B79455) Lewis acid. researchgate.net This method underscores the utility of isocyanates in constructing the N-carboxamide functionality.
| Starting Material | Reagent | Product | Catalyst/Conditions | Reference |
| Indoline | Acylating agent, then Cl₂ | 5-Chloro-1-acyl-indoline | Basic agent, water | unblog.fr |
| 5-Chloro-1-acyl-indoline | Acid or base | 5-Chloroindoline | Saponification | unblog.fr |
| 5-Chloroindole | 4-Methoxyphenyl isocyanate | 5-Chloro-N-(4-methoxyphenyl)-1H-indole-1-carboxamide | Borane Lewis Acid | researchgate.net |
Derivatization Strategies at the Carboxamide Nitrogen and Indoline Core
The this compound scaffold provides multiple sites for further chemical modification, enabling the generation of diverse molecular architectures. Derivatization can occur at the carboxamide nitrogen or at various positions on the indoline core.
Derivatization at the Carboxamide Nitrogen:
The secondary amide of an N-substituted this compound can undergo further reactions, such as alkylation or arylation, to produce tertiary amides. While specific examples for this exact substrate are limited, the principles of amide functionalization are well-established. For instance, N-methylation of an indole-2-carboxamide has been shown to restore biological potency in certain contexts, highlighting the importance of substitution at this position. acs.org
Derivatization at the Indoline Core:
The indoline ring itself is amenable to a variety of functionalization reactions, particularly through modern C–H activation strategies. The N-carboxamide group can act as a directing group for ortho-metalation, facilitating the introduction of substituents at the C-7 position. wikipedia.org This approach allows for the regioselective functionalization of the benzene portion of the indoline.
Palladium-catalyzed C–H activation is a powerful tool for this purpose. For example, the palladium-catalyzed C-7 acylation of indolines has been reported, utilizing an easily removable directing group. organic-chemistry.org Similarly, cobalt-catalyzed C–H activation has been employed for the synthesis of isoquinolinones from benzamides, demonstrating the broader applicability of this strategy. nih.gov
Furthermore, electrophilic aromatic substitution reactions can be used to introduce substituents onto the indoline ring. The chlorine atom at the C-5 position will influence the regioselectivity of these reactions, directing incoming electrophiles to the ortho and para positions.
| Reaction Type | Position of Derivatization | Catalyst/Reagent | Key Feature | Reference |
| N-Alkylation/Arylation | Carboxamide Nitrogen | Alkyl/Aryl Halide | Modulation of properties | acs.org |
| Directed ortho-Metalation | C-7 of Indoline Core | Strong Base (e.g., n-BuLi) | Regioselective functionalization | wikipedia.org |
| Palladium-Catalyzed C-H Acylation | C-7 of Indoline Core | Pd(II) Catalyst | Direct C-C bond formation | organic-chemistry.org |
| Cobalt-Catalyzed C-H Activation | Aromatic Core | Co(III) Catalyst | Annulation reactions | nih.gov |
Structure Activity Relationship Sar Investigations of 5 Chloroindoline 1 Carboxamide Analogues
Conformational Analysis of the Indoline-1-carboxamide Scaffold
The three-dimensional shape of a molecule is a critical determinant of its biological activity. For the indoline-1-carboxamide scaffold, conformational analysis reveals the spatial arrangement of its constituent parts and the rotational barriers that govern its flexibility. The indoline (B122111) ring system, being a fusion of a benzene (B151609) ring and a pyrrolidine (B122466) ring, is not planar. nih.gov This non-planarity can influence how the molecule fits into a biological target's binding site.
A key conformational feature of the indoline-1-carboxamide scaffold is the rotation around the N-C(O) amide bond. This rotation can lead to cis and trans isomers. Studies on (S)-indoline-2-carboxylic acid derivatives have shown a remarkable preference for the cis amide isomer, particularly in polar solvents. acs.org This is in contrast to the general preference of proline for the trans isomer, suggesting that the indoline scaffold can be a valuable tool for designing specific secondary structures in peptides and other bioactive molecules. acs.org The rotational barriers for such isomerizations can be influenced by the nature of the substituents on both the indoline ring and the carboxamide nitrogen. nih.govbiomedres.uscore.ac.uk
Positional Effects of the Chloro Substituent on Biological Interactions (Extrapolation from Indole (B1671886) Studies)
The position of the chloro substituent on the indoline ring can significantly modulate the compound's biological activity. While direct SAR studies on 5-chloroindoline-1-carboxamide are specific to its targets, we can extrapolate principles from broader studies on chloro-substituted indoles and indolines. The electronic and steric properties of the chlorine atom play a pivotal role in these interactions.
Halogen atoms like chlorine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target. The position of the chlorine atom dictates the directionality and strength of this bond. Studies on other heterocyclic systems have shown that moving a halogen substituent can drastically alter binding affinity and efficacy.
In many cases, a chloro group at the 5-position of an indole or indoline ring has been found to be favorable for biological activity. For instance, in a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position enhanced potency. nih.gov Similarly, in the development of inhibitors for Trypanosoma brucei, 5-fluoroindoline (B1304769) cores showed improved metabolic stability. acs.org However, the optimal position is target-dependent. For example, in a series of Factor Xa inhibitors, a 3-chloroindole was found to be more potent than a 3-methylindole, with the chloro group interacting favorably with the protein backbone. acs.org The hydrophobic nature of the chloro-substituent can also contribute to improved binding affinity. acs.org
Systematic Variations at the Carboxamide Nitrogen
The carboxamide moiety is a common functional group in drug molecules, often involved in crucial hydrogen bonding interactions with biological targets. Systematic modifications of the substituent on the carboxamide nitrogen (N-substitution) can provide valuable insights into the SAR of this compound analogues.
Impact of N-Substitution on Molecular Recognition
The nature of the group attached to the carboxamide nitrogen can profoundly affect how the molecule is recognized by its biological target. Variations can include alkyl, aryl, or more complex heterocyclic groups. These substitutions can influence:
Steric hindrance: Bulky substituents may prevent the molecule from fitting into a narrow binding pocket. Conversely, they might provide additional favorable van der Waals interactions in a larger pocket. For example, in a series of indoline-2-carboxamides targeting Trypanosoma brucei, increasing the steric bulk of the pendant substituent from a phenyl to a naphthyl group led to a complete loss of potency. acs.org
Hydrogen bonding: The substituent can either act as a hydrogen bond donor or acceptor, or it can sterically hinder the amide N-H from participating in hydrogen bonding.
Conformational effects: The substituent can influence the preferred conformation around the amide bond, thereby altering the spatial presentation of other pharmacophoric groups.
In studies of indole-2-carboxamides, N-methylation of the amide was found to sometimes restore potency that was lost due to other modifications, possibly by returning the molecule to its bioactive conformation. acs.org The general trend observed in some indoline-2-carboxamide series was that smaller N-alkyl groups like methyl or ethyl were preferred over an unsubstituted amide. acs.org
Elucidation of Amide Linker Contributions
The amide linker itself is a critical structural element. Its contribution to bioactivity can be dissected by considering its role as a rigidifying element and its hydrogen bonding capabilities. The planarity of the amide bond restricts the conformational freedom of the molecule, which can be entropically favorable for binding.
The hydrogen bond donor (N-H) and acceptor (C=O) of the amide are often key interaction points with the target protein. Replacing the amide with isosteres, such as a sulfonamide, can help to probe the importance of these interactions. In one study on indole-2-carboxamides, replacing the carboxamide with a sulfonamide resulted in a complete loss of potency, highlighting the critical role of the amide functionality. acs.org
Furthermore, the linker between the core scaffold and other parts of the molecule can be crucial. Studies on 1H-indole-2-carboxamides have shown that a flexible alkyl linker is important for activity at the CB1 receptor, while more rigid linkers like a pyrrolidinyl group significantly reduce potency. nih.gov
Influence of the Saturated Pyrrole (B145914) Ring on Bioactivity Profile
The saturation of the pyrrole ring, transitioning from an indole to an indoline scaffold, has significant implications for the molecule's three-dimensional structure and physicochemical properties, which in turn affects its bioactivity.
Comparison with Indole Analogues regarding Pharmacological Space
The indoline scaffold occupies a different region of chemical space compared to its aromatic counterpart, indole. The key differences and their implications are:
Three-Dimensionality: The sp3-hybridized carbons in the pyrrolidine ring give the indoline scaffold a more defined three-dimensional structure compared to the planar indole ring. nih.gov This increased Fsp3 character is often associated with improved clinical success rates for drug candidates, potentially due to better binding specificity and improved physicochemical properties. acs.org
Physicochemical Properties: Indolines generally have improved water solubility and lower lipophilicity compared to the corresponding indoles. nih.gov This can lead to better pharmacokinetic profiles, including improved absorption and distribution.
Flexibility: The saturated ring in indoline is more flexible than the aromatic pyrrole ring in indole. This flexibility can allow for a better induced fit to the biological target but can also come with an entropic penalty upon binding.
Hydrogen Bonding: The N-H group in indoline is a hydrogen bond donor and acceptor, similar to indole. nih.gov However, the electronic properties of the nitrogen are different due to the lack of aromaticity, which can affect the strength and nature of these interactions.
The choice between an indole and an indoline scaffold is therefore a critical decision in drug design, with each offering distinct advantages depending on the specific therapeutic target and desired pharmacological profile. researchgate.net While indoles are a prominent feature in many approved drugs, the unique properties of the indoline scaffold make it an increasingly attractive choice for medicinal chemists. nih.govresearchgate.net
Role of Ring Saturation in Ligand-Target Interactions
The saturation of the heterocyclic ring system in this compound and its analogues is a critical determinant of their three-dimensional structure and, consequently, their interaction with biological targets. The transition from an aromatic indole core to a saturated indoline core fundamentally alters the molecule's conformation, flexibility, and electronic distribution, which in turn influences its binding affinity and activity.
The core structural difference lies in the C2-C3 bond of the pyrrole-fused ring. In indole derivatives, this is a double bond, rendering the bicyclic system planar and rigid. In contrast, the saturation of this bond to form an indoline results in a non-planar, puckered five-membered ring. This structural change imparts a greater degree of conformational flexibility to the indoline scaffold. This flexibility can be advantageous in ligand-target interactions, as it may allow the molecule to adopt a more optimal conformation to fit into a specific binding pocket of a receptor or enzyme. The oxidative activation of the C2-C3 π bond is a key strategy for synthesizing oxygen-containing indoline structures, which are prevalent in biologically active natural products. rsc.orgresearchgate.net
The significance of the indole scaffold in drug design is well-established, with its derivatives acting on a wide array of therapeutic targets. nih.gov The carboxamide moiety, in particular, is known to form crucial hydrogen bonds with various enzymes and proteins, contributing to the inhibitory activity of these compounds. rsc.org Structure-activity relationship (SAR) studies on related indole-2-carboxamides have highlighted that the indole ring is often preferred for maintaining high binding affinity for allosteric sites on receptors like the cannabinoid CB1 receptor. nih.gov However, modifications at other positions, such as the C3 position, can significantly impact the ligand's allosteric effects. nih.gov
While direct comparative data for 5-chloroindole-1-carboxamide versus its saturated counterpart is not extensively available in public literature, the general principles of medicinal chemistry and findings from related series of compounds suggest that ring saturation is a key factor in modulating biological activity. For instance, in some series of bioactive compounds, a shift from a planar indole to a more three-dimensional indoline can lead to changes in potency and selectivity. The increased conformational flexibility of the indoline ring may allow for more optimal interactions with the amino acid residues within a binding site.
To illustrate the potential impact of ring saturation on biological activity, the following table presents data from a study on related indole and indoline derivatives. It is important to note that these are not direct analogues of this compound but serve to demonstrate the principle of how ring saturation can influence activity.
Table 1: Illustrative Biological Activity of Indole vs. Indoline Analogues
| Compound Type | Core Structure | Target | Activity (IC50 in nM) |
|---|---|---|---|
| Analogue A | Indole | Receptor X | 150 |
This table is for illustrative purposes and does not represent data for this compound. It demonstrates a hypothetical scenario where the saturated indoline analogue exhibits higher potency (lower IC50) than the unsaturated indole analogue against the same target.
Following a comprehensive search of publicly available scientific literature, there is no specific information available for the chemical compound “this compound” in relation to the biological activities outlined in your request. The research data required to populate the specified sections and subsections—including in vitro studies on antiproliferative activity, receptor tyrosine kinase inhibition, nuclear receptor modulation, cell cycle effects, and antimicrobial efficacy—does not appear to exist for this particular molecule.
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Mechanistic Studies of Biological Activities: in Vitro Perspectives
Antimicrobial and Antitubercular Efficacy Studies (In Vitro)
Inhibition of Mycobacterial Growth (e.g., Mycobacterium tuberculosis)
The indole (B1671886) carboxamide scaffold is a recognized pharmacophore in the development of antitubercular agents. Research into this chemical class has identified several derivatives with potent activity against Mycobacterium tuberculosis (M. tb). Specifically, indole-2-carboxamides and indole-4-carboxamides have demonstrated significant growth inhibition of M. tb. Some indole-4-carboxamides function as prodrugs, which are metabolized by the mycobacterium to release 4-aminoindole. This metabolite is then incorporated into the tryptophan biosynthesis pathway, leading to the formation of an inhibitory 4-aminotryptophan derivative that disrupts bacterial growth.
While the broader class of indole carboxamides shows promise, specific data on the direct inhibitory activity of 5-Chloroindoline-1-carboxamide against Mycobacterium tuberculosis is not extensively detailed in the available literature. However, the known antimycobacterial properties of related compounds suggest this chemical family is a significant area of interest in tuberculosis drug discovery. For instance, certain indole-2-carboxamide derivatives have been found to inhibit the growth of M. tb by targeting the essential mycolic acid transporter, MmpL3.
Antifungal Spectrum Analysis
The investigation into the antifungal properties of various carboxamide-containing compounds is an active area of research. Derivatives incorporating carboxamide fragments have been synthesized and tested against a range of plant pathogenic fungi, with some showing significant inhibitory effects. For example, novel 1,2,4-triazole derivatives containing carboxamide structures have demonstrated activity against fungi such as Physalospora piricola and the oomycete Phytophthora capsici. Similarly, 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have been explored for their potential as antifungal agents.
However, specific studies detailing the antifungal spectrum of this compound are not prominently available in the reviewed scientific literature. While the carboxamide moiety is present in many active antifungal compounds, a direct analysis of this specific indoline (B122111) derivative's efficacy against a panel of fungal pathogens has not been widely reported.
Enzyme and Ion Channel Modulatory Activities (In Vitro)
Derivatives of 5-chloro-indole have been identified as allosteric modulators of the cannabinoid CB1 receptor, a key target in many physiological processes. nih.gov These compounds bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous cannabinoids. This allosteric interaction modifies the receptor's response to primary ligands.
In vitro equilibrium binding assays have shown that certain 5-chloro-3-ethyl-1H-indole-2-carboxylic acid derivatives can significantly enhance the binding of CB1 receptor agonists, such as [3H]CP 55,940. researchgate.nettandfonline.com This indicates a positive cooperative allosteric effect, where the presence of the modulator increases the affinity of the agonist for the receptor. researchgate.nettandfonline.com Conversely, these same compounds cause a partial decrease in the binding of CB1 receptor inverse agonists like [3H]SR 141716A, demonstrating a negative binding cooperativity. researchgate.nettandfonline.com Kinetic studies further support the allosteric mechanism, showing that these modulators slow the dissociation rate of agonists from the receptor. tandfonline.com Functionally, despite enhancing agonist binding, these compounds act as insurmountable antagonists, reducing the maximum effect (Emax) of CB1 agonists in functional assays. tandfonline.com
Table 1: In Vitro Allosteric Modulation of CB1 Receptor by Indole Derivatives
| Compound Class | Radioligand | Effect on Binding | Functional Outcome |
|---|---|---|---|
| 5-chloro-3-ethyl-1H-indole-2-carboxylic acid derivatives | Agonist ([3H]CP 55,940) | Increased binding (Positive cooperativity) | Antagonism of agonist function |
This interactive table summarizes the dual effects of these allosteric modulators on the CB1 receptor.
The Na+/H+ exchanger (NHE), particularly the NHE-1 isoform, is a critical ion transporter involved in cellular pH regulation and has been implicated in various pathophysiological processes, including cardiac ischemia-reperfusion injury. mdpi.comresearchgate.net Inhibition of NHE-1 is considered a potential therapeutic strategy for protecting cardiac tissue. researchgate.net While various compounds have been developed and tested as NHE-1 inhibitors, specific in vitro data on the inhibitory activity of this compound against the Na+/H+ exchanger is not available in the current body of research.
Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 is an inducible enzyme that plays a significant role in inflammation by mediating the production of prostaglandins. nih.gov The indole scaffold is a core structure in several known COX inhibitors, including the non-selective NSAID indomethacin. rsc.org Research has focused on developing indole derivatives that selectively inhibit COX-2 to reduce the gastrointestinal side effects associated with non-selective COX inhibition. rsc.orgnih.gov While various indole derivatives have been synthesized and shown to possess COX-2 inhibitory activity, specific in vitro inhibition data for this compound is not explicitly reported. tandfonline.com
Cytosolic Phospholipase A2α (cPLA2α)
Cytosolic phospholipase A2α is a key enzyme that initiates the inflammatory cascade by releasing arachidonic acid from cell membranes. researchgate.netacs.org Indole-5-carboxylic acids and their corresponding carboxamides have been identified as potent inhibitors of cPLA2α. researchgate.net Structure-activity relationship studies on this class of compounds have explored various substitutions on the indole ring to optimize inhibitory potency. However, specific inhibitory data (such as IC50 values) for this compound against cPLA2α has not been detailed in the available studies.
HIV-1 Reverse Transcriptase (RT)
A closely related compound, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, has been identified as a highly potent, non-nucleoside inhibitor (NNRTI) of HIV-1 Reverse Transcriptase. acs.org This enzyme is essential for the replication of the HIV-1 virus. The indole-2-carboxamide derivative demonstrates potent inhibition of the wild-type HIV-1 RT enzyme in the low nanomolar range in vitro. acs.org Furthermore, it maintains strong inhibitory potency against key mutant strains of the enzyme, such as K103N and Y181C, which are known to confer resistance to other NNRTIs. acs.org
Table 2: In Vitro Inhibition of HIV-1 Reverse Transcriptase by an Indole-2-Carboxamide Derivative
| Compound | Target Enzyme | Activity | Potency |
|---|---|---|---|
| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide | HIV-1 Reverse Transcriptase (Wild-Type) | Potent Inhibition | Low Nanomolar |
| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide | HIV-1 Reverse Transcriptase (K103N Mutant) | Potent Inhibition | - |
This interactive table highlights the potent and broad-spectrum activity of a 5-chloroindole-2-carboxamide derivative against HIV-1 RT.
Other Pharmacological Explorations (In Vitro)
Further in vitro pharmacological explorations of this compound beyond the activities mentioned above are not extensively documented in the public scientific literature. The primary focus of research on closely related 5-chloroindole (B142107) carboxamides has been on their roles as allosteric modulators of cannabinoid receptors and as inhibitors of viral enzymes like HIV-1 Reverse Transcriptase.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the in vitro anti-inflammatory or antihyperlipidemic activities of the chemical compound “this compound.”
Research into related compounds, such as N-(Benzoylphenyl)-5-chloro-1H-indole-2-carboxamides, has been conducted to evaluate their potential antihyperlipidemic effects. However, these studies focus on a different chemical structure (an indole rather than an indoline) and have been performed in vivo, not in vitro.
Similarly, while various chloro-substituted heterocyclic compounds have been investigated for anti-inflammatory properties, no specific mechanistic studies or data on the in vitro anti-inflammatory effects of this compound could be located.
Therefore, the requested article detailing the in vitro anti-inflammatory and antihyperlipidemic activities of this compound cannot be generated at this time due to a lack of available research data on this specific compound.
Computational Chemistry and Molecular Modeling in 5 Chloroindoline 1 Carboxamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor's active site. In the context of 5-Chloroindoline-1-carboxamide research, docking simulations are instrumental in identifying potential biological targets and understanding the molecular basis of its activity.
Detailed research findings from studies on analogous indole (B1671886) carboxamide structures reveal common interaction patterns. For instance, docking studies of indole-5-carboxamide derivatives as inhibitors of monoamine oxidase B (MAO-B) have shown that the indole scaffold fits snugly within the enzyme's substrate-binding site. researchgate.netnih.gov The carboxamide linker often forms crucial hydrogen bonds with amino acid residues like Gln206 and with water molecules within the active site, which can explain the high potency of these inhibitors. researchgate.net Similarly, molecular docking has been employed to elucidate the binding of indole derivatives to targets such as tubulin, where they interact with the colchicine-binding site, and various protein kinases like EGFR, where they form stable interactions within the ATP-binding pocket. nih.gov
For this compound, docking simulations would be used to screen a library of potential protein targets. The chloro- and carboxamide substituents would be analyzed for their specific interactions, such as halogen bonds and hydrogen bonds, respectively, which can contribute to binding affinity and selectivity. The indoline (B122111) core provides a rigid scaffold that can be oriented to maximize favorable interactions.
Below is an interactive data table illustrating the potential output of molecular docking studies for this compound with hypothetical protein targets, based on findings for similar compounds.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Monoamine Oxidase B (MAO-B) | -9.5 | Tyr435, Gln206 | π-π stacking, Hydrogen bond |
| Epidermal Growth Factor Receptor (EGFR) Kinase | -8.8 | Met793, Asp855 | Hydrophobic, Hydrogen bond |
| Tubulin (Colchicine site) | -8.2 | Cys241, Leu255 | van der Waals, Hydrogen bond |
| 5-HT7 Receptor | -9.1 | Asp3.32, Ser5.42 | Ionic, Hydrogen bond |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, QSAR models are invaluable for predicting the activity of newly designed analogs, thereby prioritizing synthetic efforts.
The development of a QSAR model for this compound would involve synthesizing a library of derivatives with variations at different positions of the indoline ring and the carboxamide moiety. The biological activity of these compounds would be determined experimentally, and then a wide range of molecular descriptors would be calculated for each derivative. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
A hypothetical QSAR model for this compound derivatives might reveal that the inhibitory concentration (IC50) is correlated with specific descriptors as shown in the table below.
| Descriptor | Type | Correlation with Activity | Implication for Design |
| LogP | Hydrophobic | Positive | Increasing lipophilicity may enhance activity. |
| Molecular Refractivity (MR) | Steric/Electronic | Positive | Bulkier, more polarizable substituents may be favorable. |
| Dipole Moment | Electronic | Negative | A lower overall dipole moment might be preferred. |
| Number of Hydrogen Bond Acceptors | Topological | Positive | Increasing the number of H-bond acceptors could improve potency. |
Pharmacophore Modeling for Key Binding Features
Pharmacophore modeling is a powerful method in computational chemistry used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would serve as a 3D template for designing new molecules with a high probability of being active at a particular target.
A pharmacophore model for this compound and its analogs would typically be generated by aligning a set of active compounds and identifying their common chemical features. These features usually include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.
For example, a pharmacophore model developed for indole-based inhibitors of a specific kinase might consist of a hydrophobic feature corresponding to the indole ring, a hydrogen bond acceptor from the carboxamide oxygen, and another hydrophobic or aromatic feature from a substituent on the carboxamide nitrogen. mdpi.comnih.gov Studies on indole derivatives as monoamine oxidase inhibitors have identified a pharmacophore with two hydrophobic rings, a donor atom, and an acceptor site as key features. nih.gov Similarly, pharmacophore models for indole-2-carboxamides as androgen receptor inhibitors have been developed to guide the discovery of new potent compounds. acs.org
The key pharmacophoric features for a hypothetical target of this compound could be summarized as follows:
Aromatic Ring: The benzene (B151609) ring of the indoline core.
Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxamide group.
Hydrogen Bond Donor: The N-H group of the carboxamide.
Hydrophobic Feature: The chlorinated five-membered ring of the indoline scaffold.
Density Functional Theory (DFT) Calculations for Electronic and Reactivity Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For this compound, DFT calculations provide valuable insights into its electronic properties, chemical reactivity, and vibrational frequencies.
DFT studies on related 5-chloroisatin (B99725) derivatives have been used to analyze reaction mechanisms, such as 1,3-dipolar cycloadditions, by examining the global and local reactivity indices. researchgate.netnih.gov These calculations help in understanding the electrophilic and nucleophilic nature of different parts of the molecule, which is crucial for predicting its behavior in chemical reactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated via DFT, are fundamental in determining the molecule's electronic transition properties and its kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, DFT calculations can be used to determine various electronic and reactivity descriptors, as illustrated in the table below.
| Property | Calculated Value (Hypothetical) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions. |
| Fukui Functions | Varies across atoms | Predicts sites for nucleophilic and electrophilic attack. |
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In the context of this compound, MD simulations are employed to investigate its conformational flexibility, the stability of its complex with a biological target, and the dynamics of their interaction.
While a docking simulation provides a static snapshot of the binding pose, an MD simulation offers a dynamic view, allowing researchers to observe how the ligand and protein adapt to each other. nih.gov This is crucial for assessing the stability of the predicted binding mode. If a ligand remains in the binding pocket in a stable conformation throughout the simulation, it provides greater confidence in the docking results.
MD simulations can also reveal the role of water molecules in mediating ligand-protein interactions and can be used to calculate the free energy of binding, which is a more rigorous predictor of binding affinity than docking scores. Steered molecular dynamics can be used to simulate the process of a ligand unbinding from its target, providing insights into the dissociation pathway and the key interactions that hold the complex together. youtube.com
For a complex of this compound with a target protein, an MD simulation would track parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds over time to assess the stability and dynamics of the system.
Future Research Directions and Translational Perspectives
Development of Multi-Targeting Approaches for Enhanced Efficacy
The conventional "one-target, one-drug" paradigm has often proven insufficient for treating complex, multifactorial diseases like cancer. Consequently, the development of single chemical entities that can modulate multiple biological targets is gaining significant traction as a strategy to improve therapeutic efficacy and overcome drug resistance. nih.gov The indole-2-carboxamide scaffold has shown considerable promise in this area.
Researchers have successfully designed and synthesized novel indole-2-carboxamide derivatives that act as dual inhibitors of key proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov Certain compounds from this class exhibited potent antiproliferative activity against various cancer cell lines, notably the MCF-7 breast cancer line, with GI₅₀ values in the micromolar range. nih.govnih.gov These compounds were shown to induce apoptosis, a form of programmed cell death, by affecting markers like caspases, Bax, and Bcl-2. nih.govnih.gov
Another example of a multi-targeting approach involves indoleamides designed for dual activity against infectious diseases and cancer. nih.gov One such rationally designed compound demonstrated high activity against Mycobacterium tuberculosis (M. tb), the bacterium responsible for tuberculosis, while also showing antiproliferative effects against pediatric glioblastoma (GBM) cells. nih.gov This dual-action capability highlights the versatility of the indole (B1671886) scaffold in addressing distinct and complex pathologies.
Interactive Table 1: Examples of Multi-Targeting Indole Carboxamide Derivatives
| Compound Class | Targets | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|---|
| Indole-2-carboxamide Derivatives | EGFR, CDK2 | Oncology (Breast Cancer) | Potent antiproliferative and apoptotic activity. | nih.govnih.gov |
| Indoleamide Analogues | MmpL3 (in M. tb), KNS42 Tumor Cells | Infectious Disease, Oncology | High activity against drug-sensitive M. tb and antiproliferative effects on pediatric brain tumor cells. | nih.gov |
Rational Design of Next-Generation Indoline-1-carboxamide Analogues
Rational drug design, which leverages an understanding of a biological target's structure and mechanism, is crucial for creating next-generation therapeutics with improved properties. mdpi.com This approach combines computational modeling with chemical synthesis to guide the development of molecules with enhanced potency, selectivity, and favorable drug-like characteristics. mdpi.com
In silico tools play a pivotal role in this process. For instance, pharmacophore modeling and molecular docking were instrumental in identifying a series of 1H-indole-2-carboxamide derivatives as potent and selective blockers of the Androgen Receptor (AR) binding function 3 (BF3) site. researchgate.net This represented a novel strategy to combat castration-resistant prostate cancer by targeting an allosteric site rather than the conventional ligand-binding domain. researchgate.net
Similarly, in silico studies have guided the rational design of novel modulators of the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target in pain and inflammation. mdpi.com By systematically modifying the "head" and "tail" portions of known agonists and creating new indole-2-carboxamide derivatives, researchers have been able to develop compounds with varying potency and efficacy, demonstrating the power of structure-based design. mdpi.com The prediction of pharmacokinetic properties, such as the ability to cross the blood-brain barrier, is another critical aspect of rational design, as demonstrated in the development of indoleamides for treating pediatric brain tumors. nih.gov
Advanced Synthetic Strategies for Complex 5-Chloroindoline-1-carboxamide Derivatives
The synthesis of complex derivatives of the this compound scaffold relies on a robust toolkit of chemical reactions and strategies. A critical step in producing these compounds is the conversion of a carboxylic acid to an amide. nih.gov Various coupling reagents are employed to facilitate this transformation efficiently.
Commonly used condensing systems include a mixture of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, also known as WSC) and 1-Hydroxybenzotriazole (HOBt). mdpi.comnih.gov Other effective reagents include Carbonyldiimidazole (CDI), and a combination of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) with a suitable base. nih.govmdpi.com For instance, the intramolecular coupling of certain carboxylic acids to form pyrrolo[3,4-b]indol-3-ones has been successfully achieved using the BOP reagent in the presence of Diisopropylethylamine (DIPEA). mdpi.com
The synthesis can be initiated from commercially available starting materials like 1H-indole-2-carboxylic acid or ethyl 5-chloro-1H-indole-2-carboxylate. mdpi.comnih.gov More complex structures, such as N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, have been synthesized with the goal of creating optically active compounds, utilizing reagents like WSC.HCl and HOBt. nih.gov Other advanced strategies include 1,3-dipolar cycloaddition reactions to create novel 5-chloroisatin (B99725) derivatives, expanding the chemical space accessible from this versatile scaffold. internationaljournalssrg.orgresearchgate.net
Interactive Table 2: Common Reagents in the Synthesis of Indole Carboxamides
| Reagent | Abbreviation | Purpose | Reference |
|---|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI / WSC | Peptide coupling agent (Amide bond formation) | mdpi.comnih.gov |
| 1-Hydroxybenzotriazole | HOBt | Coupling additive to prevent side reactions and racemization | mdpi.comnih.gov |
| Carbonyldiimidazole | CDI | Coupling agent for amide synthesis | nih.gov |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Peptide coupling reagent | mdpi.com |
| Diisopropylethylamine | DIPEA | Non-nucleophilic base | mdpi.com |
Exploration of Novel Biological Targets for Indoline (B122111) Carboxamide Scaffolds
The therapeutic potential of the indoline carboxamide scaffold is directly linked to the biological targets with which it can interact. Research has expanded beyond traditional targets to uncover novel proteins and pathways that can be modulated by these compounds, opening up new avenues for disease treatment.
One significant finding is the identification of human liver glycogen (B147801) phosphorylase a (hLGPa) as a target for a series of 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives. nih.gov A specific compound, 5-chloro-N-[4-(1,2-dihydroxyethyl)phenyl]-1H-indole-2-carboxamide, was found to inhibit hLGPa with an IC₅₀ of 0.90 μM, demonstrating potential as an oral hypoglycemic agent for diabetes. nih.gov
In the realm of oncology, besides EGFR and CDK2, a novel allosteric site on the Androgen Receptor known as binding function 3 (BF3) has been identified as a target for 1H-indole-2-carboxamides. researchgate.net This discovery offers a promising strategy for treating prostate cancers that have developed resistance to conventional antiandrogens. researchgate.net For infectious diseases, the mycobacterial membrane protein large 3 (MmpL3) transporter in M. tb has been confirmed as the target for certain indole-2-carboxamides. nih.gov Furthermore, the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel has been explored as a target for indole-2-carboxamides in the context of pain and inflammation. mdpi.com
Interactive Table 3: Novel Biological Targets for Indoline Carboxamide Scaffolds
| Target | Abbreviation | Therapeutic Area | Compound Class | Reference |
|---|---|---|---|---|
| Human Liver Glycogen Phosphorylase a | hLGPa | Diabetes | 5-chloro-N-aryl-1H-indole-2-carboxamides | nih.gov |
| Androgen Receptor Binding Function 3 | AR-BF3 | Oncology (Prostate Cancer) | 1H-indole-2-carboxamides | researchgate.net |
| Mycobacterial Membrane Protein Large 3 | MmpL3 | Infectious Disease (Tuberculosis) | Indole-2-carboxamides | nih.gov |
| Transient Receptor Potential Vanilloid Type-1 | TRPV1 | Pain, Inflammation | Indole-2-carboxamides | mdpi.com |
| Epidermal Growth Factor Receptor | EGFR | Oncology | Indole-2-carboxamides | nih.govnih.gov |
| Cyclin-Dependent Kinase 2 | CDK2 | Oncology | Indole-2-carboxamides | nih.govnih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines for this compound
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines, reducing costs, and improving the accuracy of predictions. nih.govnih.gov These computational tools can be powerfully applied to the this compound scaffold to streamline its development from hit identification to lead optimization. nih.gov
ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates through virtual screening and predict their efficacy, toxicity, and pharmacokinetic profiles. nih.gov For the indoline carboxamide scaffold, ML models can be trained to predict which substitutions on the indole ring will lead to enhanced activity against a specific target. This data-driven approach moves beyond traditional, more intuitive methods of chemical modification.
A key application of ML is the development of highly accurate molecular potentials. For example, the ANI-1x potential, which was developed using an ensemble of neural networks and an active learning approach, can predict the energy of molecules with near quantum mechanical accuracy but at a fraction of the computational cost. bohrium.com Such potentials can be used to run more accurate simulations of how a this compound derivative binds to its target protein. Furthermore, AI is being used to tackle complex challenges like retrosynthesis, where neural networks trained on vast databases of organic chemistry reactions can predict viable synthetic routes for complex target molecules. bohrium.com The integration of these AI and ML pipelines promises to accelerate the discovery and design of the next generation of drugs based on the this compound core. jsr.orgorscience.ru
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloroindoline-1-carboxamide, and how can experimental reproducibility be ensured?
- Methodological Answer : Key synthetic pathways include palladium-catalyzed cross-coupling reactions or nucleophilic substitution on pre-functionalized indoline scaffolds. To ensure reproducibility:
- Document reaction conditions (temperature, solvent, catalyst loading) in alignment with guidelines for experimental rigor .
- Validate purity via HPLC (>95%) and characterize intermediates using NMR and HRMS .
- Provide detailed protocols in supplementary materials to address variability in catalyst activity or solvent effects .
Q. How can researchers address the lack of physicochemical data (e.g., solubility, stability) for this compound in published literature?
- Methodological Answer : Conduct empirical studies:
- Determine solubility in common solvents (DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis.
- Assess stability under varying pH and temperature via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
- Compare results with structurally analogous compounds (e.g., 5-Chloroindole derivatives) to infer trends .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (nitrile gloves, lab coat) and respiratory protection (P95 filters) if aerosolization is possible .
- Avoid aqueous waste systems; neutralize reactive byproducts before disposal.
- Reference safety protocols for indoline derivatives, noting acute toxicity risks in uncharacterized analogs .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be resolved?
- Methodological Answer :
- Perform meta-analysis to identify variables (e.g., cell line specificity, assay conditions) causing discrepancies .
- Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).
- Apply statistical frameworks (e.g., Bayesian inference) to distinguish experimental noise from true biological effects .
Q. What strategies optimize the design of SAR studies for this compound derivatives?
- Methodological Answer :
- Prioritize substituents at the indoline 5-position and carboxamide moiety for systematic variation.
- Use computational docking (AutoDock, Schrödinger) to predict binding modes and guide synthetic priorities .
- Employ high-throughput screening to evaluate >100 analogs, focusing on logP and polar surface area for ADME optimization .
Q. How can researchers investigate the metabolic fate of this compound in preclinical models?
- Methodological Answer :
- Radiolabel the compound (e.g., ¹⁴C at the chloro position) for tracer studies in rodent models.
- Use LC-MS/MS to identify phase I/II metabolites and quantify bioavailability .
- Cross-reference with toxicity databases for indoline analogs to predict idiosyncratic risks .
Data Presentation and Publication Guidelines
Q. What are best practices for presenting contradictory spectral data (e.g., NMR shifts) in manuscripts?
- Methodological Answer :
- Annotate spectra with solvent peaks and internal standards (e.g., TMS).
- Disclose instrument parameters (field strength, temperature) to enable cross-lab validation .
- Discuss solvent-dependent conformational effects (e.g., DMSO vs. CDCl₃) as potential sources of variability .
Q. How should researchers structure a study investigating this compound’s mechanism of action?
- Methodological Answer :
- Define hypotheses using the "PICOT" framework: Population (cell type), Intervention (compound concentration), Comparison (positive/negative controls), Outcome (pathway inhibition), Time (exposure duration) .
- Integrate omics data (proteomics, transcriptomics) to map signaling pathways perturbed by the compound .
- Pre-register protocols on platforms like Zenodo to enhance transparency .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
